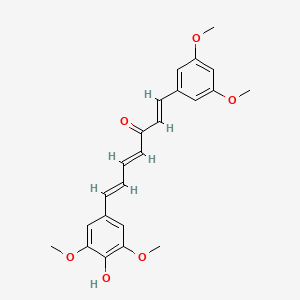
Tnm7KA4LB3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Tnm7KA4LB3” is a chemical substance with the molecular formula C23H24O6 and a molecular weight of 396.43 g/mol . It is known for its potential therapeutic applications, particularly in the treatment of pancreatic cancer, acute myeloid leukemia, and glioblastoma . The compound is characterized by its unique structure, which includes multiple methoxy and hydroxy functional groups, contributing to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “Tnm7KA4LB3” typically involves a series of organic reactions, including the Suzuki–Miyaura coupling reaction . This reaction is known for its ability to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides, catalyzed by palladium complexes. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere of nitrogen or argon.
Industrial Production Methods: Industrial production of “this compound” may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, adhering to green chemistry principles.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, where the methoxy groups are converted to hydroxyl groups, increasing the compound’s polarity and reactivity.
Reduction: The compound can be reduced to form more saturated derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms with fewer double bonds, and substituted aromatic compounds with various functional groups.
Scientific Research Applications
“Tnm7KA4LB3” has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying organic reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its effects on cellular processes, including cell signaling and apoptosis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of “Tnm7KA4LB3” involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of GTPase KRAS and programmed cell death 1 ligand 1, which are involved in cancer cell proliferation and immune evasion . By inhibiting these targets, “this compound” can induce apoptosis and enhance the immune response against cancer cells.
Comparison with Similar Compounds
Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and anticancer properties.
Resveratrol: Another natural compound with antioxidant and anticancer activities.
Quercetin: A flavonoid with similar functional groups and biological activities.
Uniqueness: “Tnm7KA4LB3” is unique due to its specific combination of methoxy and hydroxy groups, which contribute to its potent biological activity and selectivity for cancer-related targets. Unlike curcumin and resveratrol, “this compound” has been specifically designed and optimized for therapeutic applications in oncology.
Properties
CAS No. |
2663700-89-6 |
|---|---|
Molecular Formula |
C23H24O6 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(1E,4E,6E)-1-(3,5-dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C23H24O6/c1-26-19-11-17(12-20(15-19)27-2)9-10-18(24)8-6-5-7-16-13-21(28-3)23(25)22(14-16)29-4/h5-15,25H,1-4H3/b7-5+,8-6+,10-9+ |
InChI Key |
LJSMCOGLALRQKD-BISOHRNISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C=C/C2=CC(=C(C(=C2)OC)O)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)C=CC=CC2=CC(=C(C(=C2)OC)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















